1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
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Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C15H15F3N4O and its molecular weight is 324.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anti-Microbial, Anti-Oxidant, and Anti-Cancer Properties
A study by Bhat et al. (2016) reported on the design, synthesis, and characterization of new 1,2,3-triazolyl chalcone derivatives, including processes such as Claisen–Schmidt reaction approaches. These derivatives exhibited broad-spectrum anti-microbial, anti-oxidant activities, and some showed moderate to excellent anti-cancer activities on breast cancer cell lines, highlighting the compound's potential in developing promising leads for anti-microbial, anti-oxidant, and anti-cancer activities (Bhat et al., 2016).
Synthesis Techniques and Transformations
Pokhodylo et al. (2009) explored the synthesis and selected transformations of 1,2,3-triazole derivatives, presenting a methodology that could potentially apply to the synthesis and functionalization of the compound . This study provides a basis for understanding the chemical transformations that these compounds can undergo, which is crucial for their application in various fields of scientific research (Pokhodylo et al., 2009).
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-3-1-2-11(4-13)5-14(23)21-6-12(7-21)8-22-10-19-9-20-22/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHQSNATRVKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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